2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide
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Overview
Description
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes nitro groups and a trifluoromethyl group attached to an aniline moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The trifluoromethyl group is then added through electrophilic substitution reactions. The final step involves the formation of the amide bond, which can be achieved using various coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by amide bond formation using automated reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with proteins and enzymes. These interactions can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline
Uniqueness
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O5/c1-13(2,3)11(12(22)18-4)19-10-8(20(23)24)5-7(14(15,16)17)6-9(10)21(25)26/h5-6,11,19H,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRBAMYRFLMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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